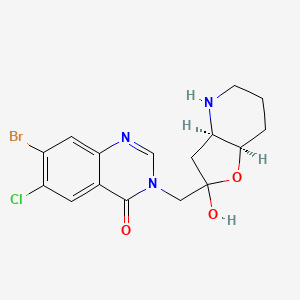

cis-Halofuginone

Übersicht

Beschreibung

cis-Halofuginone: is a synthetic derivative of febrifugine, an alkaloid originally isolated from the plant Dichroa febrifuga. It has garnered significant attention due to its wide range of biological activities, including antimalarial, anticancer, antifibrotic, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-Halofuginone involves multiple steps. One common method starts with the preparation of 7-bromo-6-chloroquinazolin-4(3H)-one from m-chlorotoluene. This intermediate is then subjected to a series of reactions, including condensation, cyclization, deprotection, and isomerization, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. The process involves fewer by-products, simpler purification steps, and higher yields, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: cis-Halofuginone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinazolinone derivatives.

Reduction: Reduction reactions can modify its functional groups, altering its biological activity.

Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions include various quinazolinone derivatives, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

cis-Halofuginone has a broad spectrum of scientific research applications:

Chemistry: It is used as a model compound for studying quinazolinone derivatives and their reactions.

Medicine: this compound is being investigated for its potential to treat cancer, malaria, and autoimmune diseases. .

Wirkmechanismus

cis-Halofuginone exerts its effects through several mechanisms:

Inhibition of Collagen Synthesis: It inhibits collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression, reducing extracellular matrix deposition.

Antitumor Activity: It suppresses tumor progression by inhibiting stromal support, vascularization, invasiveness, and cell proliferation.

Anti-inflammatory Effects: It inhibits the differentiation of Th17 cells, reducing inflammation and autoimmune reactions.

Vergleich Mit ähnlichen Verbindungen

cis-Halofuginone is unique compared to other similar compounds due to its broad range of biological activities and specific mechanisms of action. Similar compounds include:

Febrifugine: The natural alkaloid from which this compound is derived.

Artemisinin: Another antimalarial compound with a different mechanism of action, targeting the malaria parasite’s heme metabolism.

This compound stands out due to its dual pathway inhibition and its ability to sensitize cancer cells to chemotherapy, making it a promising candidate for further research and therapeutic development .

Biologische Aktivität

Cis-Halofuginone, a derivative of halofuginone, has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. Originally derived from the traditional Chinese herbal remedy Dichroa febrifuga, halofuginone has been studied for its potential therapeutic applications against various diseases, including cancer and malaria. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Inhibition of HIF Pathway : Halofuginone acts as a hypoxia-inducible factor (HIF) inhibitor. Studies have shown that it reduces HIF-1α expression and downstream targets such as BNIP3 in murine photoreceptor cell lines. The effective concentration range for significant inhibition is between 20 to 200 nM .

- Amino Acid Starvation Response : In Plasmodium falciparum, this compound inhibits the cytoplasmic prolyl-tRNA synthetase (cPRS), triggering an amino acid starvation response. This mechanism is critical for its antimalarial effects, as it activates pathways associated with cellular stress responses .

- Cell Cycle Arrest and Apoptosis Induction : In lung cancer cells, this compound has been shown to induce G0/G1 phase arrest and promote apoptosis in a dose-dependent manner. RNA sequencing indicated that it affects key signaling pathways, including PI3K/AKT and MAPK, which are crucial for cell survival and proliferation .

Case Study: Lung Cancer

A recent study evaluated the effects of this compound on cisplatin-resistant lung cancer patient-derived organoids (PDOs). The findings indicated that:

- Growth Inhibition : this compound significantly inhibited cell growth in both NCI-H460 (partially cisplatin-sensitive) and NCI-H1299 (cisplatin-resistant) cell lines.

- Synergistic Effects : When combined with cisplatin, this compound enhanced the sensitivity of resistant lung cancer cells to treatment, suggesting a promising strategy for overcoming drug resistance .

Table 1: Summary of this compound Effects on Lung Cancer Cells

| Cell Line | IC50 (µM) | Effect on Cell Cycle | Induction of Apoptosis | Synergy with Cisplatin |

|---|---|---|---|---|

| NCI-H460 | 0.05 | G0/G1 Arrest | Yes | Yes |

| NCI-H1299 | 0.20 | G0/G1 Arrest | Yes | Yes |

Antimalarial Activity

This compound has also been investigated for its antimalarial properties:

- Inhibition of Sporozoite Invasion : In vitro studies demonstrated that increasing concentrations of this compound effectively inhibited the invasion of Eimeria tenella sporozoites. The treatment led to a significant decrease in sporozoite numbers and affected the expression of crucial genes involved in their development .

Table 2: Effects of this compound on Eimeria tenella

| Treatment Concentration (nM) | Sporozoite Count Reduction (%) | Gene Expression Changes |

|---|---|---|

| 50 | 30% | Downregulation of SP25 |

| 100 | 60% | Downregulation of multiple genes involved in invasion |

Eigenschaften

IUPAC Name |

3-[[(3aR,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]-7-bromo-6-chloroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3/c17-10-5-12-9(4-11(10)18)15(22)21(8-20-12)7-16(23)6-13-14(24-16)2-1-3-19-13/h4-5,8,13-14,19,23H,1-3,6-7H2/t13-,14-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXGPVDFDDSICC-UIDSBSESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747873 | |

| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273594-72-1 | |

| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.